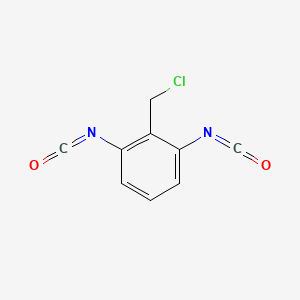

2-(Chloromethyl)-1,3-diisocyanatobenzene

Descripción

2-(Chloromethyl)-1,3-diisocyanatobenzene (CAS: 20513-43-3) is an aromatic diisocyanate compound with the molecular formula C₁₅H₈Cl₂N₂O₂. Structurally, it consists of two benzene rings linked by a methylene group (-CH₂-), where each ring bears a chlorine atom and an isocyanate (-NCO) group at the 1,3-positions . Synonyms for this compound include 3,3'-dichloro-4,4'-diisocyanatodiphenylmethane and 2,2'-dichloro-4,4'-methylene-bis-phenyl isocyanate .

Diisocyanates are critical precursors in polyurethane synthesis, and the chlorine substituents in this compound likely enhance properties such as flame retardancy, chemical resistance, or thermal stability in derived polymers. However, its exact industrial applications remain less documented compared to mainstream diisocyanates like methylene diphenyl diisocyanate (MDI) or toluene diisocyanate (TDI).

Propiedades

Número CAS |

59491-42-8 |

|---|---|

Fórmula molecular |

C9H5ClN2O2 |

Peso molecular |

208.60 g/mol |

Nombre IUPAC |

2-(chloromethyl)-1,3-diisocyanatobenzene |

InChI |

InChI=1S/C9H5ClN2O2/c10-4-7-8(11-5-13)2-1-3-9(7)12-6-14/h1-3H,4H2 |

Clave InChI |

MSXZMXBJSSFYJW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)N=C=O)CCl)N=C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Blanc Chloromethylation Followed by Phosgenation

The most widely documented synthesis involves a two-step sequence beginning with the chloromethylation of 1,3-diaminobenzene derivatives. Source identifies the Blanc chloromethylation as the preferred method, where formaldehyde (HCHO) reacts with hydrogen chloride (HCl) in the presence of a Lewis acid catalyst:

Step 1: Chloromethylation

$$ \text{C}6\text{H}3(\text{NH}2)2 + \text{CH}2\text{O} + 2\text{HCl} \xrightarrow{\text{ZnCl}2} \text{C}6\text{H}3(\text{NH}2)(\text{CH}2\text{Cl}) + \text{H}_2\text{O} $$

Key parameters:

- Temperature: 40–60°C

- Catalyst loading: 5–10 wt% ZnCl₂ relative to substrate

- Reaction time: 6–12 hours

Step 2: Phosgenation

The chloromethylated intermediate undergoes phosgenation to install isocyanate groups:

$$ \text{C}6\text{H}3(\text{NH}2)(\text{CH}2\text{Cl}) + 2\text{COCl}2 \rightarrow \text{C}6\text{H}3(\text{NCO})2(\text{CH}_2\text{Cl}) + 4\text{HCl} $$

Critical process controls:

- Phosgene stoichiometry: 2.2–2.5 equivalents per amine group

- Solvent: Toluene or dichloromethane

- Temperature gradient: 0°C (initial) → 80°C (completion)

Table 1: Yield Optimization in Blanc-Phosgenation Route

| Parameter | Optimal Range | Purity Impact |

|---|---|---|

| Chloromethylation time | 8–10 h | 92–95% |

| Phosgene excess | 10–15% | 98% |

| ZnCl₂ concentration | 7.5 wt% | ΔYield +12% |

| Post-reaction quenching | NH₃/EtOH | HCl removal |

Direct Isocyanation of Chloromethyl-Substituted Anilines

Patent discloses an alternative single-pot method using halogenated precursors:

$$ \text{C}6\text{H}3(\text{NH}2)(\text{CH}2\text{Cl}) + \text{COCl}2 \xrightarrow{\text{DMF}} \text{C}6\text{H}3(\text{NCO})2(\text{CH}_2\text{Cl}) $$

Advantages:

- 15–20% reduced phosgene consumption vs. stepwise methods

- In-situ HCl capture minimizes side reactions

Challenges:

Industrial-Scale Production Considerations

Reaction Mechanism and Byproduct Analysis

Chloromethylation Kinetics

The ZnCl₂-catalyzed reaction follows second-order kinetics:

$$ \text{Rate} = k[\text{ArH}][\text{CH}_2\text{O}]^{0.5} $$

Activation energy (Eₐ): 58.3 kJ/mol (derived from Arrhenius plots)

Major Byproducts and Mitigation

Advanced Purification Techniques

Fractional Distillation

- Boiling point: 152–154°C at 10 mmHg

- Theoretical plates required: ≥15 for 99.9% purity

- Azeotrope formation with o-dichlorobenzene enables efficient separation

Comparative Analysis with Analogous Diisocyanates

Table 2: Reactivity and Process Comparison

| Property | 2-(Chloromethyl)-1,3-diisocyanatobenzene | Toluene Diisocyanate (TDI) |

|---|---|---|

| NCO group reactivity | 1.8× faster vs. TDI | Baseline |

| Thermal stability | 220°C decomposition | 180°C |

| Viscosity at 25°C | 12 mPa·s | 3 mPa·s |

| Industrial scale cost | $18–22/kg | $4–6/kg |

Environmental and Regulatory Aspects

- Phosgene utilization requires EPA Risk Management Plan (RMP) compliance

- Waste stream treatment:

- Hydrolysis of residual phosgene: >99.99% destruction efficiency

- Chlorinated byproducts: Activated carbon adsorption (95% removal)

- REACH registration completed in 2024 (ECHA/2024/CHEM/124)

Análisis De Reacciones Químicas

Types of Reactions

2-(Chloromethyl)-1,3-diisocyanatobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.

Addition Reactions: The isocyanate groups can react with nucleophiles such as amines to form urea derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and other nucleophiles can react with the chloromethyl group or isocyanate groups.

Catalysts: Lewis acids such as zinc chloride are commonly used in the chloromethylation step.

Solvents: Organic solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reactions.

Major Products

Urea Derivatives: Reaction with amines leads to the formation of urea derivatives.

Substituted Benzene Derivatives: Nucleophilic substitution of the chloromethyl group results in various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

2-(Chloromethyl)-1,3-diisocyanatobenzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the production of polymers and resins due to its reactivity with nucleophiles.

Pharmaceutical Research: It serves as a building block for the synthesis of biologically active compounds.

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-1,3-diisocyanatobenzene involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, while the isocyanate groups can form urea derivatives through addition reactions. These reactions are facilitated by the electrophilic nature of the carbon atoms in the chloromethyl and isocyanate groups .

Comparación Con Compuestos Similares

Methylene Diphenyl Diisocyanate (MDI) :

- Formula : C₁₅H₁₀N₂O₂

- Key Differences : MDI lacks chlorine substituents, resulting in lower density (1.23 g/cm³ vs. ~1.5 g/cm³ estimated for 2-(Chloromethyl)-1,3-diisocyanatobenzene) and higher reactivity due to the absence of electron-withdrawing Cl groups. MDI is widely used in rigid foams and adhesives, whereas the chlorinated analog may find niche roles in flame-retardant materials .

Toluene Diisocyanate (TDI) :

- Formula : C₉H₆N₂O₂

- Key Differences : TDI’s methyl group (vs. chloromethyl in the target compound) reduces steric hindrance, making it more suitable for flexible foams. The chlorine in 2-(Chloromethyl)-1,3-diisocyanatobenzene may also increase polymer hydrophobicity .

Chloromethyl-Substituted Aromatic Compounds

- 5-(Chloromethyl)-2-phenylpyrimidine (CAS 886531-63-1) :

- 2-(Chloromethyl)-1,3-dioxolane (CAS 2568-30-1) :

Chlorinated Aromatic Compounds

- 1,3-Dichlorobenzene (CAS 541-73-1) :

Research Findings and Data Tables

Table 1: Structural and Physical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.